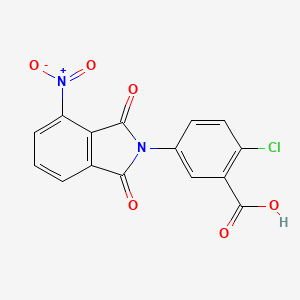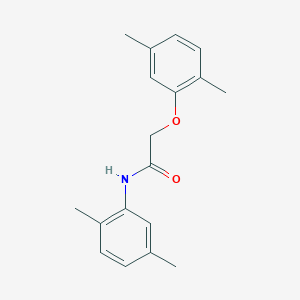![molecular formula C12H12ClNO3 B5884078 5'-chloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5884078.png)
5'-chloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5'-chloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that contains an indole ring and spirocyclic dioxolane moiety. This compound has shown promising results in scientific research applications, particularly in the field of cancer therapy.
Mécanisme D'action
The mechanism of action of 5'-chloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and ultimately, apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5'-chloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in lab experiments include its potent anti-cancer activity and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its low solubility in water and the need for careful handling due to its potential toxicity.
Orientations Futures
There are several future directions for the scientific research of 5'-chloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. One potential direction is to investigate its efficacy in combination with other anti-cancer agents. Another direction is to explore its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease, which are characterized by abnormal protein aggregation. Additionally, further studies are needed to optimize the synthesis of this compound and to develop more efficient methods for its delivery to cancer cells.
In conclusion, this compound is a promising compound in the field of medicinal chemistry, particularly in the area of cancer therapy. Its potent anti-cancer activity and ability to induce apoptosis in cancer cells make it a potential candidate for further scientific research.
Méthodes De Synthèse
The synthesis of 5'-chloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one involves the reaction of 2-chloro-3-formylindole with ethyl acetoacetate in the presence of a base, followed by cyclization with glyoxylic acid. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
5'-chloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has shown significant potential in scientific research applications, particularly in the field of cancer therapy. It has been found to exhibit anti-proliferative activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
5'-chloro-1'-ethylspiro[1,3-dioxolane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-2-14-10-4-3-8(13)7-9(10)12(11(14)15)16-5-6-17-12/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZBIXLKVCADMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)C3(C1=O)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5884001.png)
![methyl 2-{[3-(2-furyl)-2-phenylacryloyl]amino}benzoate](/img/structure/B5884019.png)
![1-(2-chlorobenzyl)-4-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884020.png)




![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-phenylethyl)urea](/img/structure/B5884059.png)

![N-({[4-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5884070.png)

![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5884076.png)

![1-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5884102.png)